molecular formula C5H10Cl2N4 B6263123 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride CAS No. 2193067-04-6

1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Cat. No.: B6263123
CAS No.: 2193067-04-6
M. Wt: 197.1
InChI Key:
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Description

1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structure, which includes a pyrrole ring fused with a pyrazole ring, making it a valuable building block in the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, yields the desired pyrrolo[3,4-c]pyrazole structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include solvents like tetrahydrofuran, dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2193067-04-6

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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